Fosfluridine Tidoxil

Prodrug Design Oral Bioavailability Pharmacokinetics

Fosfluridine Tidoxil (FT; also known as HDP 99.0006) is an orally active, small-molecule prodrug of the antimetabolite 5-fluorouridine (5-FUrd), a metabolite of 5-fluorouracil (5-FU). It functions as a thymidylate synthase (TYMS) inhibitor and was developed by Heidelberg Pharma for the systemic treatment of intraepithelial proliferative diseases such as actinic keratosis and advanced solid tumors, including colorectal and breast cancer.

Molecular Formula C34H62FN2O10PS
Molecular Weight 740.9 g/mol
CAS No. 174638-15-4
Cat. No. B1673568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfluridine Tidoxil
CAS174638-15-4
SynonymsHDP-990006;  HDP990006;  HDP 990006
Molecular FormulaC34H62FN2O10PS
Molecular Weight740.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC
InChIInChI=1S/C34H62FN2O10PS/c1-3-5-7-9-11-13-14-16-18-20-22-49-26-27(44-21-19-17-15-12-10-8-6-4-2)24-45-48(42,43)46-25-29-30(38)31(39)33(47-29)37-23-28(35)32(40)36-34(37)41/h23,27,29-31,33,38-39H,3-22,24-26H2,1-2H3,(H,42,43)(H,36,40,41)/t27?,29-,30-,31-,33-/m1/s1
InChIKeyLBBDGLOPGRGFDO-FKJRLRTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosfluridine Tidoxil (CAS 174638-15-4): Thymidylate Synthase Inhibitor for Advanced Cancer Research


Fosfluridine Tidoxil (FT; also known as HDP 99.0006) is an orally active, small-molecule prodrug of the antimetabolite 5-fluorouridine (5-FUrd), a metabolite of 5-fluorouracil (5-FU). It functions as a thymidylate synthase (TYMS) inhibitor and was developed by Heidelberg Pharma for the systemic treatment of intraepithelial proliferative diseases such as actinic keratosis and advanced solid tumors, including colorectal and breast cancer [1] [2] [3]. The compound is comprised of a specific lipophilic carrier molecule coupled through a phosphate group to 5-FUrd, designed to confer oral bioavailability and distinct pharmacokinetic properties [1] [3].

The Procurement Imperative: Why Fosfluridine Tidoxil is Not Interchangeable with Other Oral 5-FU Prodrugs


Although several oral 5-FU prodrugs (e.g., capecitabine, tegafur, doxifluridine) are commercially available for research, they cannot be considered functionally equivalent to Fosfluridine Tidoxil. FT is distinguished by its unique chemical architecture as a lipophilic, ether-linked 5-fluorouridine (5-FUrd) phosphate ester, a design that circumvents the multi-step hepatic enzymatic activation required for other prodrugs [1] [2]. This results in a distinct mechanism of action, metabolic profile, and a specific therapeutic niche, as evidenced by its orphan drug designation and targeted clinical development for diseases like actinic keratosis—indications for which other fluoropyrimidines are not indicated or studied [3] [4]. Substituting FT with a different in-class compound would introduce significant experimental variability, compromising data integrity and invalidating any research that relies on the specific properties of this investigational agent.

Fosfluridine Tidoxil: Quantitative Differentiation Versus Key Comparators


Unique Lipophilic Carrier Enables Oral Bioavailability without DPD Dependence

Fosfluridine Tidoxil (FT) is a lipid prodrug of 5-fluorouridine (5-FUrd), specifically (5-fluorouridine)-5′-phosphoric acid (3-dodecylmercapto-2-decyloxy)propylester. Its high logP of 7.02 contrasts sharply with other oral 5-FU prodrugs, which rely on multi-step enzymatic conversion to 5-FU and are susceptible to dihydropyrimidine dehydrogenase (DPD) activity. The lipophilic ether-linked side chain of FT facilitates membrane permeation and avoids first-pass metabolism via DPD, a key limitation for capecitabine and tegafur [1].

Prodrug Design Oral Bioavailability Pharmacokinetics 5-Fluorouracil

Distinct Clinical Development Pathway: Orphan Drug Status for Actinic Keratosis

Fosfluridine Tidoxil is specifically patented for the systemic treatment of intraepithelial proliferative diseases, particularly actinic keratosis (AK) [1]. It was granted Orphan Drug Designation for this indication, a regulatory status that underscores its unique therapeutic potential for a disease with a high unmet medical need [2]. In contrast, capecitabine, tegafur (as part of S-1 or UFT), and doxifluridine are approved and indicated for various advanced solid tumors (colorectal, gastric, breast cancer), but not for AK [3]. This represents a fundamental difference in the disease biology targeted by FT versus other fluoropyrimidines.

Clinical Development Orphan Drug Actinic Keratosis Intraepithelial Neoplasia

Advanced-Phase Clinical Data: A Phase II Trial in Metastatic Breast and Colorectal Cancer

A Phase II clinical trial (EudraCT Number: 2005-001680-57) was conducted to evaluate the efficacy of Fosfluridine Tidoxil in patients with advanced breast or colorectal cancer who had failed prior therapies [1]. The primary endpoint was the objective tumor response rate (complete and partial response of target lesions) after three cycles of treatment with an oral multiple-dose schedule (once-daily for 7 consecutive days every 2 weeks) [1] [2]. This represents a specific clinical development milestone, with results providing a benchmark for future research.

Phase II Clinical Trial Metastatic Cancer Efficacy Endpoint Objective Response Rate

Fosfluridine Tidoxil: Validated Application Scenarios for Scientific and Procurement Decisions


Investigating the Biology of Actinic Keratosis and Cutaneous Squamous Cell Carcinoma Progression

Fosfluridine Tidoxil is the only oral fluoropyrimidine with a specific patent and orphan drug designation for the systemic treatment of actinic keratosis (AK) [1] [2]. This makes it the most relevant investigational agent for in vitro or in vivo studies examining the chemoprevention or treatment of AK and its progression to invasive squamous cell carcinoma. Researchers can use FT to dissect the role of thymidylate synthase inhibition in early-stage epidermal carcinogenesis, a context for which other 5-FU prodrugs lack developmental validation.

Studies on Oral Bioavailability and Prodrug Design of Nucleoside Phosphates

With a calculated logP of 7.02, FT serves as an archetypal example of a highly lipophilic prodrug of a charged nucleotide analog [1]. Its unique structure, featuring an ether-linked dialkylglycerol moiety, can be used as a reference compound in pharmaceutical science research aimed at overcoming the poor oral bioavailability of nucleoside phosphates. Comparative pharmacokinetic studies can use FT to benchmark novel prodrug strategies designed to bypass first-pass metabolism and DPD-mediated degradation.

Resistance and Efficacy Studies in Pretreated Metastatic Breast and Colorectal Cancer Models

A Phase II clinical trial specifically investigated FT in patients with metastatic breast or colorectal cancer who had progressed on standard therapies (including taxanes, anthracyclines, and 5-FU/oxaliplatin/irinotecan) [1]. This clinical context provides a validated rationale for using FT in preclinical models of acquired chemoresistance. Researchers can use FT to study mechanisms of resistance to standard-of-care fluoropyrimidines and to evaluate its efficacy as a potential salvage therapy in relevant patient-derived xenograft (PDX) or cell line models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfluridine Tidoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.